

A Technical Guide to Commercial 3'-Nitropropiophenone: Sourcing, Purity, and Analytical Characterization

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Compound of Interest

Compound Name: **3'-Nitropropiophenone**

Cat. No.: **B093426**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for **3'-Nitropropiophenone**, a key building block in pharmaceutical and chemical synthesis. This document details commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization, offering a critical resource for researchers and developers requiring high-quality starting materials.

Commercial Availability and Purity Specifications

3'-Nitropropiophenone is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at purities ranging from 97% to over 98%, with Gas Chromatography (GC) being the most commonly cited method for purity assessment. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Purity of **3'-Nitropropiophenone**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Analytical Method
Sigma-Aldrich	17408-16-1	C ₉ H ₉ NO ₃	179.17	98%	Not specified on all documents, GC often used for similar products.
Tokyo Chemical Industry (TCI)	17408-16-1	C ₉ H ₉ NO ₃	179.18	>98.0%	GC
AK Scientific, Inc.	17408-16-1	C ₉ H ₉ NO ₃	179.17	Not specified	Not specified
Santa Cruz Biotechnology, Inc.	17408-16-1	C ₉ H ₉ NO ₃	179.17	Not specified	Not specified
Leap Chem Co., Ltd.	17408-16-1	C ₉ H ₉ NO ₃	179.17	Not specified	Not specified

Synthesis, Potential Impurities, and Purification

Understanding the synthetic route of **3'-Nitropropiophenone** is crucial for anticipating potential impurities. The most common industrial synthesis is the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3].

Potential Impurities:

Based on this synthesis, potential impurities may include:

- Isomeric Nitropropiophenones: Positional isomers (2'- and 4'-nitropropiophenone) can be formed as byproducts.

- Unreacted Starting Materials: Residual nitrobenzene and propanoyl chloride.
- Polysubstituted Products: Di-acylated nitrobenzene species.
- Solvent Residues: From the reaction and workup steps.
- Catalyst Residues: Traces of the Lewis acid catalyst.

Purification:

A common laboratory and industrial purification method for aromatic ketones like **3'-Nitropropiophenone** is recrystallization^{[4][5][6][7]}.

Experimental Protocols for Purity Determination

Accurate determination of purity is paramount for ensuring the quality and consistency of research and development outcomes. The following are detailed methodologies for the key analytical techniques used to assess the purity of **3'-Nitropropiophenone**.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and analyzing volatile and semi-volatile compounds. It is the most frequently cited method for determining the purity of commercial **3'-Nitropropiophenone**.

Table 2: General GC Protocol for Purity Analysis of Aromatic Ketones

Parameter	Recommended Conditions
Instrument	Gas Chromatograph with Flame Ionization Detector (FID)
Column	Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium or Nitrogen, constant flow or pressure mode
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1 (can be adjusted based on concentration)
Oven Temperature Program	Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Temperature	280 °C
Sample Preparation	Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of ~1 mg/mL.
Data Analysis	Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. While less commonly cited by suppliers for this specific compound, it is an excellent orthogonal method to GC for purity verification.

Table 3: General HPLC Protocol for Purity Analysis of Nitrophenyl Ketones

Parameter	Recommended Conditions
Instrument	HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	254 nm or a wavelength of maximum absorbance for 3'-Nitropropiophenone.
Injection Volume	10 µL
Sample Preparation	Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.
Data Analysis	Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can provide a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte^[8] [\[9\]](#)^[10][\[11\]](#)^[12].

Table 4: General ^1H -qNMR Protocol for Purity Determination

Parameter	Recommended Conditions
Instrument	NMR Spectrometer (e.g., 400 MHz or higher)
Solvent	A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., CDCl_3 , DMSO-d_6).
Internal Standard	A high-purity, stable compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation	Accurately weigh ~10-20 mg of the 3'-Nitropropiophenone sample and ~5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent. Transfer an aliquot to an NMR tube.
Acquisition Parameters	A 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T_1 of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
Processing	Manual phase and baseline correction.
Data Analysis	Purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.

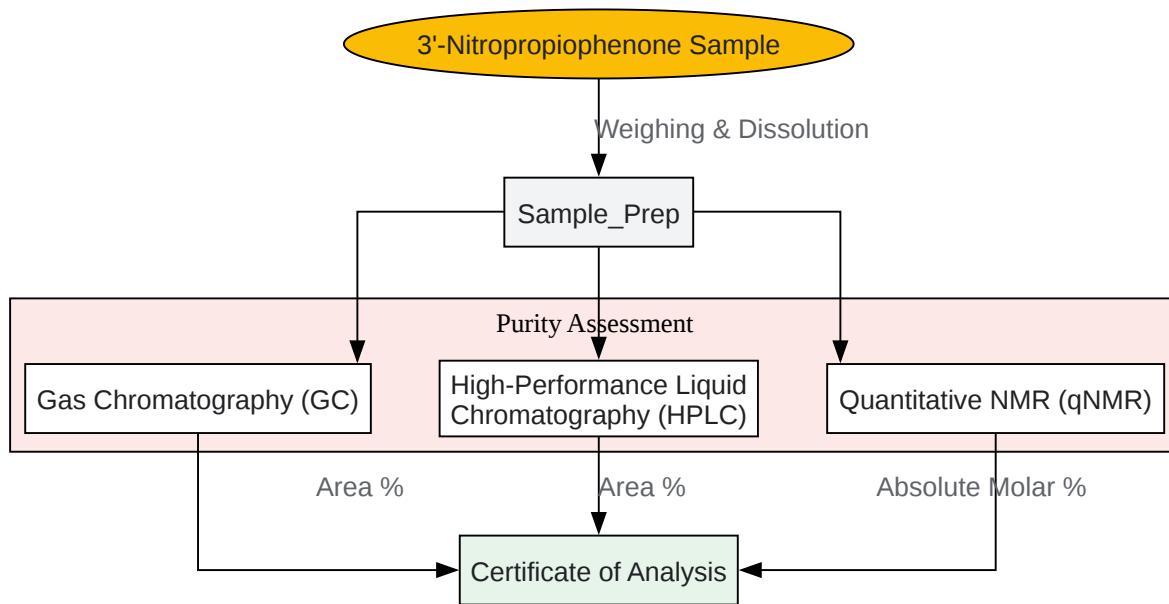
Workflow and Process Diagrams

To provide a clearer understanding of the lifecycle of commercially available **3'-Nitropropiophenone**, the following diagrams illustrate the general synthesis and purification workflow, as well as a typical analytical workflow for purity assessment.



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Figure 1: General workflow for the synthesis and purification of **3'-Nitropropiophenone**.



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Figure 2: Typical analytical workflow for the purity assessment of **3'-Nitropropiophenone**.

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